Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Overview
Description
“Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” is a compound that is studied for its applications in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . Its role in facilitating the creation of covalent bonds between diverse molecular entities is highly valued in materials science and bioconjugation techniques . It is also a click chemistry reagent containing an azide group .
Synthesis Analysis
The synthesis of “Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” involves complex organic molecules and the modification of various substrates through click chemistry . It plays a crucial role in facilitating the creation of covalent bonds between diverse molecular entities .Molecular Structure Analysis
The molecular formula of “Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” is C8H3F4N3O2 . It has an average mass of 249.122 Da and a monoisotopic mass of 249.016144 Da .Chemical Reactions Analysis
“Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” is used in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . It facilitates the creation of covalent bonds between diverse molecular entities .Physical And Chemical Properties Analysis
“Methyl 4-azido-2,3,5,6-tetrafluorobenzoate” has a molecular weight of 249.13 . It is studied for its applications in the synthesis of complex organic molecules and the modification of various substrates through click chemistry .Scientific Research Applications
Photolabeling Efficiency : This compound has been used for efficient photolabeling of human serum albumin and human gamma-globulin, demonstrating high efficiency (78% for HSA and 82% for IgG) and the ability to access hydrophobic regions of both proteins before photolysis (Pandurangi et al., 1995).
Bioorthogonal Chemistry : In the field of bioorthogonal chemistry, the fast Staudinger reaction between perfluoroaryl azides, like methyl 4-azido-2,3,5,6-tetrafluorobenzoate, and aryl phosphines has been studied. This reaction enables efficient transformation of derivatized mannosamine and galactosamine into cell-surface glycans and efficient labeling (Sundhoro et al., 2017).
Pharmaceutical Applications : It has been found to have potential applications in pharmaceuticals, for example, in the synthesis of anti-hepatitis C virus agents targeting RNA-dependent RNA polymerase NS5B (Rondla et al., 2009).
Synthesis of Cyclic Amines : The azido-Ugi reaction, using compounds like methyl 4-azido-2,3,5,6-tetrafluorobenzoate, can efficiently synthesize cyclic amines connected to a tetrazole ring, useful in various chemical syntheses (Shmatova & Nenajdenko, 2013).
Photolysis Studies : Laser flash photolysis studies of fluorinated aryl azides, such as methyl 4-azido-2,3,5,6-tetrafluorobenzoate, are crucial for understanding the kinetics of ring expansion and reaction with quenchers, aiding in photoaffinity labeling (Schnapp & Platz, 1993).
Polymer Chemistry : It also finds application in polymer chemistry, where azide-para-fluoro substitution on polymers allows for efficient, click-like modifications, making them versatile precursors for diverse postpolymerization modifications (Noy et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N3O2/c1-17-8(16)2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSQBDQXCKRZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153658 | |
Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
CAS RN |
122590-75-4 | |
Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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